4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole
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Overview
Description
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of the vinyl group.
Major Products Formed
Substitution: Formation of 4-azido-1-methyl-3-phenyl-5-vinyl-1H-pyrazole.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 4-iodo-1-methyl-3-phenyl-5-ethyl-1H-pyrazole.
Scientific Research Applications
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
4-Iodo-1-methyl-3-phenyl-5-vin
Properties
Molecular Formula |
C12H11IN2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-1-methyl-3-phenylpyrazole |
InChI |
InChI=1S/C12H11IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChI Key |
WINRWVZLOLXZDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)I)C=C |
Origin of Product |
United States |
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